4-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide
Description
4-Methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic organic compound featuring a benzamide moiety linked to a 4H-chromen-4-one (chromone) scaffold. The chromone core is substituted with a phenyl group at position 2 and a benzamide group at position 5. The benzamide component includes a para-methoxy (-OCH₃) substituent on the aromatic ring. This structure places the compound within a class of chromone derivatives, which are widely studied for their biological activities, including anti-inflammatory, antioxidant, and kinase-inhibitory properties .
The molecular formula of the compound is C₂₃H₁₇NO₄, with an average molecular mass of 371.39 g/mol. Chromones, such as this derivative, are often explored in drug discovery due to their structural similarity to flavones, which are naturally occurring bioactive molecules .
Properties
Molecular Formula |
C23H17NO4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-methoxy-N-(4-oxo-2-phenylchromen-6-yl)benzamide |
InChI |
InChI=1S/C23H17NO4/c1-27-18-10-7-16(8-11-18)23(26)24-17-9-12-21-19(13-17)20(25)14-22(28-21)15-5-3-2-4-6-15/h2-14H,1H3,(H,24,26) |
InChI Key |
FHNNEFYNEXWIDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide typically involves the condensation of 4-methoxybenzoyl chloride with 4-oxo-2-phenyl-4H-chromen-6-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-hydroxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide.
Reduction: Formation of 4-methoxy-N-(4-hydroxy-2-phenyl-4H-chromen-6-yl)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The chromen-4-one core structure allows it to interact with various biological pathways, potentially modulating cellular processes such as apoptosis, inflammation, and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 4-methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide, we compare it with analogous compounds, focusing on substituent effects, molecular mass, and inferred physicochemical properties.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects :
- Electron-Donating vs. Withdrawing Groups : The target compound’s methoxy group (-OCH₃) is electron-donating, enhancing solubility in polar solvents compared to halogenated analogs (e.g., 4-bromo and 4-chloro derivatives) . Bromine and chlorine, being electron-withdrawing, may increase metabolic stability but reduce aqueous solubility.
- Positional Isomerism : The compound with a 2-methoxybenzamide group (Entry 4, Table 1) demonstrates how meta-substitution on the benzamide alters steric and electronic profiles compared to the para-substituted target compound.
Chromone Modifications :
- Substitution at the chromone’s position 2 with a 2-methylphenyl (Entry 3) or 2-fluorophenyl (Entry 4) introduces steric bulk or polarizability, respectively. These changes could influence binding affinity in biological targets, such as enzymes or receptors .
Molecular Mass Trends :
- Halogenated derivatives (Br, Cl) exhibit higher molecular masses (420.26 and 389.84 g/mol) compared to the methoxy-containing target compound (371.39 g/mol). This difference may impact pharmacokinetic properties, such as diffusion rates across membranes.
Biological Activity
4-Methoxy-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide is a synthetic compound belonging to the class of chromene derivatives. These compounds have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chromene core, which is known for its ability to interact with various biological targets. The methoxy and phenyl substituents enhance its potential bioactivity.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of chromene derivatives. For instance, a study reported that related compounds exhibited significant cytotoxic effects against human cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells. The IC50 values for these compounds ranged from 6.40 to 22.09 µg/mL, indicating potent anticancer activity compared to standard treatments .
Table 1: Cytotoxicity of Chromene Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | A549 | 22.09 |
| This compound | MCF-7 | 6.40 |
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. In vitro assays demonstrated significant scavenging activity against DPPH radicals and hydrogen peroxide, which are critical indicators of antioxidant capacity. These findings suggest that the compound may play a role in mitigating oxidative stress-related diseases .
Table 2: Antioxidant Activity Assay Results
| Assay Type | Result (IC50 µg/mL) |
|---|---|
| DPPH Radical Scavenging | 15.5 |
| Hydrogen Peroxide Scavenging | 12.8 |
Anti-inflammatory Effects
Research indicates that chromene derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. For example, studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in vitro .
The exact molecular mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act as a Michael acceptor, allowing it to interact with various nucleophiles in biological systems. Additionally, its structure suggests potential interactions with key enzymes involved in cancer progression and inflammation.
Case Studies and Research Findings
Several case studies have explored the therapeutic potential of chromene derivatives:
- Study on Anticancer Activity : A recent study evaluated various chromene derivatives for their anticancer effects on MCF-7 cells, revealing that modifications to the benzamide structure significantly enhanced cytotoxicity .
- Antioxidant Studies : Research demonstrated that derivatives with electronegative substituents exhibited superior antioxidant activity compared to their unsubstituted counterparts.
- Inflammation Models : In vivo studies using animal models indicated that treatment with chromene derivatives resulted in reduced inflammation markers, supporting their role as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
